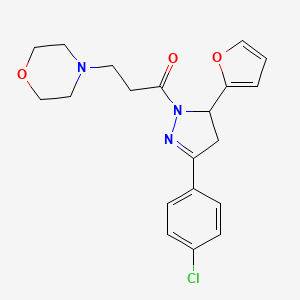

1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one

Description

Historical Context of Pyrazole Derivatives in Medicinal Chemistry

Pyrazole’s medicinal relevance began with Hans von Pechmann’s 1898 synthesis using acetylene and diazomethane. The discovery of 1-pyrazolyl-alanine in watermelon seeds (1959) marked pyrazole’s first natural occurrence. Early pharmaceutical applications focused on anti-inflammatory agents, culminating in celecoxib’s 1998 approval as a COX-2 inhibitor. Structural analyses revealed pyrazole’s dual nitrogen centers enable acid-base reactivity, facilitating interactions with biological targets. The Knorr synthesis (1883) established reliable methods for substituted pyrazoles via 1,3-diketone condensation with hydrazines, enabling systematic exploration of structure-activity relationships.

Evolution of Functionalized Pyrazoles in Drug Discovery Research

Functionalization at pyrazole’s N1, C3, and C5 positions has yielded diverse bioactivities. For example:

- N1 alkylation : Enhances metabolic stability by reducing oxidative deamination.

- C3 electron-withdrawing groups : Improve kinase inhibition (e.g., axitinib’s trifluoromethyl group).

- C5 aromatic substitutions : Augment π-π stacking with protein targets (e.g., crizotinib’s 2,6-dichloro-3-fluorophenyl group).

Modern derivatization techniques employ cross-coupling reactions and multicomponent syntheses to incorporate heterocycles like morpholine. This evolution reflects a shift from simple pyrazole analogs to hybrid systems addressing polypharmacology.

Research Significance of Heterocyclic Compounds Containing Furan and Pyrazole Moieties

Furan’s oxygen atom provides hydrogen-bond acceptor sites, while its conjugated diene system enables charge-transfer interactions. When fused with pyrazole:

- Electron density modulation : Furan’s electron-rich ring alters pyrazole’s aromatic character, potentially enhancing binding to hydrophobic pockets.

- Conformational restriction : The dihydro-pyrazole moiety in the target compound reduces ring flexibility, favoring bioactive conformations.

- Synergistic bioactivity : Furan-containing pyrazoles demonstrate combined antimicrobial and anti-inflammatory effects in preclinical models.

Emergence of Morpholine-Containing Pyrazoles in Pharmaceutical Research

Morpholine’s integration into pyrazole frameworks addresses key ADME challenges:

- Solubility enhancement : The morpholine oxygen improves aqueous solubility via hydrogen bonding.

- Blood-brain barrier penetration : Morpholine’s small size and moderate lipophilicity facilitate CNS targeting.

- Metabolic stability : Saturation of morpholine’s ring minimizes oxidative metabolism compared to benzyl groups.

Notable examples include the antifungal agent fenpyroximate and the SDH inhibitor 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Current Research Landscape and Scientific Interest

The target compound’s structure aligns with three trends in medicinal chemistry:

- Hybrid heterocycles : 58% of FDA-approved small-molecule drugs (2015–2023) contain multiple heterocyclic systems.

- Kinase inhibition : Pyrazole-morpholine hybrids show promise against p38MAPK and PI3K pathways.

- Antimicrobial resistance : Furan-pyrazole combinations inhibit MRSA biofilms at MIC values ≤1 μg/mL.

Properties

IUPAC Name |

1-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-3-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O3/c21-16-5-3-15(4-6-16)17-14-18(19-2-1-11-27-19)24(22-17)20(25)7-8-23-9-12-26-13-10-23/h1-6,11,18H,7-10,12-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFHPMFRDMGVJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(=O)N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-morpholinopropan-1-one , also known by its CAS number 750598-96-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 337.20 g/mol. The structure features a pyrazole ring, furan moiety, and a morpholinopropanone side chain, contributing to its diverse pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and anti-inflammatory domains. Below are detailed findings from various studies:

Antimicrobial Activity

A significant area of research has focused on the antimicrobial properties of this compound. In vitro studies have demonstrated its effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis, similar to other pyrazole derivatives.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Mycobacterium tuberculosis | 15 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has shown promising anti-inflammatory effects in animal models. Studies suggest that it may inhibit pro-inflammatory cytokines and reduce edema in models of inflammation.

Case Study: Anti-inflammatory Activity

A study conducted on rats demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent. The reduction in edema was comparable to that observed with standard anti-inflammatory drugs such as indomethacin.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes involved in microbial metabolism and inflammatory pathways. Docking studies suggest strong interactions with active sites of key enzymes, which may inhibit their function and lead to decreased microbial growth or inflammatory responses.

Table 2: Proposed Mechanisms of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Pyrazoline Ring

Compound A : 1-[5-(2-Furyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-3-(4-morpholinyl)-1-propanone

- Key difference : Replaces the 4-chlorophenyl group with a phenyl substituent.

- Impact : The absence of the electron-withdrawing chlorine atom reduces dipole interactions and may lower binding affinity to hydrophobic targets.

Compound B : 5-(5-(4-Chlorophenyl)furan-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole (4a)

- Key difference: Substitutes the morpholino propanone with a 4-methoxyphenyl group.

Compound C : 1-(3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

- Key difference: Replaces morpholino propanone with an acetyl group.

- Impact: The acetyl group is less polar, likely reducing solubility and metabolic stability compared to the morpholino-containing compound.

Side Chain Modifications

Compound D : 1-(3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one (ME-3)

- Key difference: Replaces morpholino with a hydrazinyloxy group.

- Molecular weight (372.85 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics.

Compound E : 2-Chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one

- Key difference: Adds a chloro substituent to the propanone side chain.

- Impact : Increased halogen content may improve lipophilicity (logP) but raise toxicity concerns.

Crystallographic and Physicochemical Properties

Crystal Packing and Hydrogen Bonding

Q & A

Q. What are the standard synthetic protocols for preparing this pyrazoline-morpholine hybrid compound?

The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A representative method involves refluxing a chalcone precursor (e.g., (2E)-1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one) with hydrazine hydrate in a carboxylic acid (e.g., butyric acid) for 10–12 hours. Post-reaction purification via recrystallization (ethanol or DMF) yields single crystals suitable for X-ray analysis . Key Steps :

- Chalcone preparation via Claisen-Schmidt condensation.

- Cyclization with hydrazine hydrate under acidic conditions.

- Recrystallization to enhance purity.

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- X-ray Crystallography : Determines bond lengths, angles, and crystal packing (e.g., triclinic system with space group P1, parameters: a = 6.60–6.81 Å, b = 10.12–11.11 Å, c = 13.48–14.48 Å) .

- NMR Spectroscopy : Confirms proton environments (e.g., pyrazoline C-H protons at δ 3.0–5.0 ppm, morpholine protons at δ 3.5–3.7 ppm).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, pyrazoline ring vibrations at 1500–1600 cm⁻¹).

Table 1 : Representative Crystallographic Data

| Parameter | Value (Compound Analogue) | Source |

|---|---|---|

| Space Group | P1 | |

| Unit Cell (Å) | a = 6.60, b = 10.12 | |

| Puckering (Q, φ) | Q = 0.1957 Å, φ = 314.1° |

Q. What in vitro assays are used to evaluate biological activity?

Common assays include:

- Antimicrobial Testing : Disk diffusion/MIC against S. aureus and E. coli .

- Antioxidant Assays : DPPH radical scavenging and FRAP .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do substituents (e.g., morpholine, furan) influence crystal packing and intermolecular interactions?

The morpholine group enhances hydrogen-bond acceptor capacity, facilitating weak C–H⋯O interactions (e.g., R₂²[16] motifs) between the carbonyl oxygen and aromatic protons. The furan ring contributes to π-π stacking and C–H⋯π interactions, stabilizing columnar packing along the a-axis . Substituent bulkiness (e.g., isopropyl vs. furan) alters dihedral angles between aromatic rings (3.3°–84.6°), affecting molecular planarity .

Q. What computational methods predict structure-activity relationships (SAR) for pyrazoline derivatives?

- Molecular Docking : Evaluates binding affinity to targets (e.g., COX-2, carbonic anhydrase) using AutoDock or Schrödinger .

- DFT Calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

- MD Simulations : Analyzes conformational stability in biological membranes .

Q. How can contradictions in biological activity data across analogues be resolved?

Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) or assay conditions. Mitigation strategies:

- Systematic SAR Studies : Compare analogues with controlled substituent variations (e.g., 4-Cl vs. 4-F phenyl groups) .

- Dose-Response Curves : Validate activity thresholds across multiple concentrations.

- Synchrotron Crystallography : Resolve structural ambiguities influencing bioactivity .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate crystallographic data (e.g., puckering parameters) with computational models to resolve structural discrepancies .

- Experimental Design : Use fractional factorial designs to optimize synthesis (e.g., solvent polarity, reflux time) while minimizing resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.